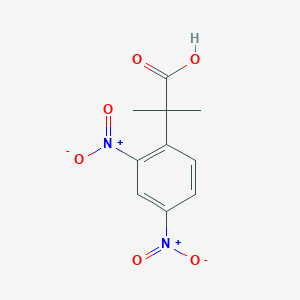
2-(2,4-Dinitrophenyl)-2-methylpropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dinitrophenyl group attached to a methylpropanoic acid moiety. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by subsequent reactions to introduce the methylpropanoic acid group. One common method involves the reaction of 2,4-dinitrophenol with methylpropanoic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid often employs large-scale nitration processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the dinitrophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is widely used in scientific research due to its unique chemical properties. Some applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid involves its ability to undergo nucleophilic addition-elimination reactions. The compound can interact with various molecular targets, including enzymes and proteins, through its reactive dinitrophenyl group. This interaction often leads to the formation of covalent bonds, altering the function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: A related compound with similar chemical properties but lacking the methylpropanoic acid group.
2,4-Dinitro-o-cresol: Another dinitrophenyl derivative used in industrial applications.
Uniqueness
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is unique due to its combination of the dinitrophenyl group and the methylpropanoic acid moiety. This structure imparts distinct reactivity and makes it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H10N2O6 |
|---|---|
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10N2O6/c1-10(2,9(13)14)7-4-3-6(11(15)16)5-8(7)12(17)18/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
JWYSHNQZMZCLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


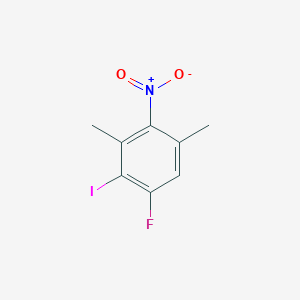

![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)

![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13057581.png)
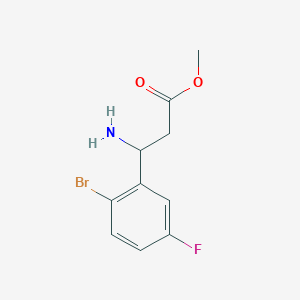
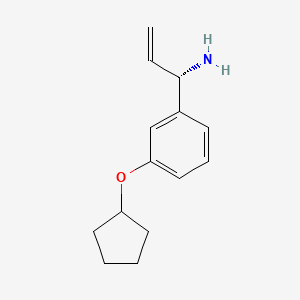


methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
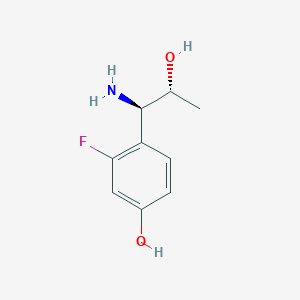
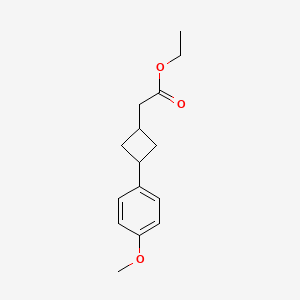
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
